molecular formula C18H16N2O2S2 B3005181 6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 881446-04-4

6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3005181
CAS No.: 881446-04-4
M. Wt: 356.46
InChI Key: SBXHPHZIHPFBBY-RMKNXTFCSA-N
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Description

6-Acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic thieno[2,3-d]pyrimidine derivative offered for early-stage pharmacological research. Thienopyrimidines are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of enzyme systems . This compound is of significant interest in oncology research, particularly in the development of kinase-targeted therapies. The thieno[2,3-d]pyrimidine core is a known bioisostere of quinazoline, and derivatives have been extensively investigated as potent inhibitors of tyrosine kinase receptors, including the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) families, which are critical targets in cancer cell proliferation and survival . The specific substitution pattern of this molecule, featuring a cinnamylthio group at the 2-position and an acetyl group at the 6-position, is designed to optimize its binding affinity and selectivity within the ATP-binding pockets of such kinases. Research on analogous compounds has demonstrated promising antiproliferative activity against human cancer cell lines, such as breast adenocarcinoma (MCF-7), by inhibiting EGFR tyrosine kinase (EGFR-TK) phosphorylation . The mechanism of action is typically through competitive inhibition at the ATP-binding site, leading to the suppression of downstream signaling pathways that drive tumor growth. This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for confirming the compound's identity and purity for their specific applications.

Properties

IUPAC Name

6-acetyl-5-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-11-14-16(22)19-18(20-17(14)24-15(11)12(2)21)23-10-6-9-13-7-4-3-5-8-13/h3-9H,10H2,1-2H3,(H,19,20,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXHPHZIHPFBBY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC=CC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SC/C=C/C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure suggests a range of possible interactions with biological targets, making it a candidate for further research.

  • Molecular Formula : C18H16N2O2S2
  • Molecular Weight : 356.46 g/mol
  • IUPAC Name : 6-acetyl-5-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
  • Purity : Typically 95% .

Biological Activity Overview

Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit various biological activities, including anticancer , antimicrobial , and anti-inflammatory effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising avenues.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been explored for their anticancer properties. For instance, studies have shown that certain derivatives can inhibit the activity of histone acetyltransferases like p300, which plays a crucial role in cancer cell proliferation and survival. The compound this compound is hypothesized to exhibit similar inhibitory effects, potentially leading to reduced tumor growth .

Antimicrobial Properties

The antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives has also been documented. Compounds with similar structural motifs have demonstrated activity against various bacterial strains and fungi. The presence of the cinnamylthio group in this compound may enhance its ability to penetrate microbial membranes or interfere with microbial metabolism .

Anti-inflammatory Effects

Inflammation is a critical process in many chronic diseases. Some thieno[2,3-d]pyrimidine derivatives have shown promise in modulating inflammatory pathways. The potential anti-inflammatory activity of this compound could be linked to its ability to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Case Studies and Research Findings

  • Inhibition of p300 Acetyltransferase :
    • A study focused on cinnamoyl compounds demonstrated that derivatives could effectively inhibit p300 acetyltransferase activity in mammalian cells. This suggests that similar compounds might inhibit p300 and other histone acetyltransferases .
  • Antimicrobial Testing :
    • In vitro studies on related thieno[2,3-d]pyrimidines showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that this compound may possess similar properties .
  • Anti-inflammatory Mechanisms :
    • Research into thienopyrimidine derivatives indicated their potential to reduce inflammation by inhibiting COX enzymes and reducing nitric oxide production in macrophages. This pathway may also be relevant for the compound .

Scientific Research Applications

The compound 6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.

Chemical Properties and Structure

This compound is characterized by its unique thienopyrimidine structure, which is known for conferring biological activity. The presence of the acetyl and cinnamylthio groups enhances its interaction with biological targets.

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research . Studies have indicated that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed potent activity against breast cancer cells by inhibiting specific signaling pathways involved in cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Thienopyrimidines have been noted for their effectiveness against bacterial strains and fungi.

  • Research Findings : In a study focusing on antimicrobial screening, derivatives of thienopyrimidines were shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Inhibition of Kinase Activity

Another significant application is its role as a kinase inhibitor . Compounds with a thienopyrimidine scaffold are known to interact with various kinases, which are critical in many signaling pathways.

  • Example : Research has revealed that similar compounds can act as ATP-competitive inhibitors of kinases involved in cancer progression, such as MAPK-interacting kinase 2 (Mnk2) . This inhibition can lead to reduced tumor growth and improved patient outcomes.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation
Antimicrobial PropertiesEffective against bacterial and fungal strains
Kinase InhibitionActs as an ATP-competitive inhibitor

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Positions) Melting Point (°C) Solubility Profile Key Spectral Data (IR/NMR) Reference
6-Acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 6-Acetyl, 2-Cinnamylthio, 5-Methyl Not reported Moderate (DMF/CH2Cl2) δ 1.65 (s, 3H, CH3), 2.50 (s, 3H, SCH3) Synthesized analogs
4-(Dimethylamino)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one 4-Dimethylamino, 5-Hydroxy, 2-SCH3 133–135 High (polar solvents) IR 3210 cm⁻¹ (OH), δ 3.35 (s, 6H, N(CH3)2)
6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 6-Benzimidazolyl, 5-Methyl 177–179 Low (aprotic solvents) δ 7.6–7.5 (m, aromatic H)
2-Benzyl-6-(4-chlorophenyl)-5-methylthieno[2,3-d]pyrimidin-4(1H)-one 2-Benzyl, 6-(4-Cl-C6H4), 5-Methyl Not reported Moderate (DMSO) HRMS: m/z 367.0665 [M+H]+

Key Observations :

  • Electron-withdrawing groups (e.g., acetyl at position 6) reduce basicity of the pyrimidine ring, altering reactivity in alkylation or nucleophilic substitution reactions .
  • Bulkier substituents (e.g., cinnamylthio vs.

Activity Trends :

  • Benzimidazole-containing analogs (e.g., from and ) show broad-spectrum antimicrobial activity, particularly when substituted at position 3 with benzyl groups .
  • Oxadiazole derivatives exhibit enhanced activity against Pseudomonas aeruginosa and Proteus vulgaris, likely due to improved target binding via heterocyclic interactions .

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